molecular formula C8H8BrI B13691610 1-Bromo-2,3-dimethyl-6-iodobenzene

1-Bromo-2,3-dimethyl-6-iodobenzene

Cat. No.: B13691610
M. Wt: 310.96 g/mol
InChI Key: UMFFYDPMTUWOKW-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethyl-6-iodobenzene is an organic compound belonging to the class of halogenated benzenes It features a benzene ring substituted with bromine, iodine, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-6-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 2,3-dimethylbenzene (xylene). The process typically includes:

    Bromination: Reacting 2,3-dimethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide.

    Iodination: Following bromination, the compound undergoes iodination using iodine and an oxidizing agent like nitric acid.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dimethyl-6-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogens with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methyl groups to carboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding hydrocarbons.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzenes.

    Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

    Reduction Products: Reduction can produce hydrocarbons or alcohols.

Scientific Research Applications

1-Bromo-2,3-dimethyl-6-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.

    Biological Studies: It is used in studies involving halogenated aromatic compounds and their biological activities.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethyl-6-iodobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The presence of methyl groups can influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

    1-Bromo-2-iodobenzene: Similar structure but lacks the methyl groups, affecting its reactivity and applications.

    1-Chloro-2,3-dimethyl-6-iodobenzene: Chlorine replaces bromine, leading to different chemical properties.

    2,3-Dimethyl-6-iodobenzene: Lacks the bromine atom, resulting in different reactivity patterns.

Uniqueness: 1-Bromo-2,3-dimethyl-6-iodobenzene is unique due to the presence of both bromine and iodine atoms along with two methyl groups. This combination of substituents provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

2-bromo-1-iodo-3,4-dimethylbenzene

InChI

InChI=1S/C8H8BrI/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3

InChI Key

UMFFYDPMTUWOKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)Br)C

Origin of Product

United States

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